molecular formula C13H14N2O4 B586883 DMABA-d6 NHS ester CAS No. 1175002-04-6

DMABA-d6 NHS ester

Cat. No.: B586883
CAS No.: 1175002-04-6
M. Wt: 268.30 g/mol
InChI Key: FNGFZOAQGYOQTG-WFGJKAKNSA-N
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Description

DMABA-d6 NHS ester: 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester-d6 , is a deuterium-labeled derivative of DMABA NHS ester. This compound is primarily used in biochemical research for labeling and detecting phosphatidylethanolamine lipids through mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of DMABA-d6 NHS ester involves the reaction of 4-(dimethylamino)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The deuterium labeling is achieved by incorporating deuterium atoms into the dimethylamino group .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: : DMABA-d6 NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amine groups. This reaction forms stable amide bonds, making it useful for labeling proteins and other biomolecules .

Common Reagents and Conditions

Major Products: : The major product of the reaction is the amide bond formed between the primary amine and the this compound, resulting in labeled biomolecules .

Mechanism of Action

DMABA-d6 NHS ester exerts its effects by reacting with primary amine groups to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The deuterium labeling provides a distinct mass difference, aiding in the detection and quantification of labeled compounds through mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific deuterium labeling, which provides a distinct mass shift that is useful in mass spectrometry for differentiating between labeled and unlabeled compounds. This makes it particularly valuable in studies requiring precise quantification and tracking of biomolecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206770
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175002-04-6
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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